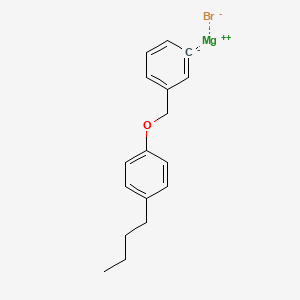
4-(3-Buten-1-oxy)-2-methylphenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-BUTEN-1-OXY)-2-METHYLPHENYLZINC BROMIDE, 0.25 M in THF, is an organozinc compound used in various chemical reactions and research applications. This compound is typically used in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the butenyl group and the phenylzinc bromide moiety makes it a versatile reagent in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 4-(3-BUTEN-1-OXY)-2-METHYLPHENYLZINC BROMIDE involves the reaction of 4-(3-buten-1-oxy)-2-methylphenyl bromide with zinc in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-(3-buten-1-oxy)-2-methylphenyl bromide+Zn→4-(3-buten-1-oxy)-2-methylphenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-BUTEN-1-OXY)-2-METHYLPHENYLZINC BROMIDE undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can add to electrophilic centers, such as carbonyl groups, to form new carbon-carbon bonds.
Transmetalation: It can participate in transmetalation reactions with other metal halides, leading to the formation of new organometallic compounds.
Coupling Reactions: It is commonly used in coupling reactions, such as Negishi coupling, to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Palladium Catalysts: Often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Electrophiles: Such as aldehydes, ketones, and halides, which react with the organozinc compound to form new products.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in a coupling reaction with an aryl halide, the major product would be a biaryl compound.
Applications De Recherche Scientifique
4-(3-BUTEN-1-OXY)-2-METHYLPHENYLZINC BROMIDE has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds and intermediates.
Material Science: Utilized in the preparation of advanced materials, such as polymers and nanomaterials.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mécanisme D'action
The mechanism of action of 4-(3-BUTEN-1-OXY)-2-METHYLPHENYLZINC BROMIDE involves its ability to act as a nucleophile, donating electrons to electrophilic centers in other molecules. The zinc atom in the compound plays a crucial role in stabilizing the negative charge during the reaction, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-BUTEN-1-OXY)-3,5-DIMETHYLPHENYLZINC BROMIDE
- 4-(3-BUTEN-1-OXY)-3-FLUOROPHENYLZINC BROMIDE
- 4-(3-BUTEN-1-OXY)PHENYLMAGNESIUM BROMIDE
Uniqueness
4-(3-BUTEN-1-OXY)-2-METHYLPHENYLZINC BROMIDE is unique due to the presence of the butenyl group and the specific positioning of the methyl group on the phenyl ring. This structural arrangement imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in synthetic chemistry.
Propriétés
Formule moléculaire |
C11H13BrOZn |
|---|---|
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-but-3-enoxy-3-methylbenzene-4-ide |
InChI |
InChI=1S/C11H13O.BrH.Zn/c1-3-4-8-12-11-7-5-6-10(2)9-11;;/h3,5,7,9H,1,4,8H2,2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
ZODQTJJGRURHFX-UHFFFAOYSA-M |
SMILES canonique |
CC1=[C-]C=CC(=C1)OCCC=C.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 8-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B14895913.png)
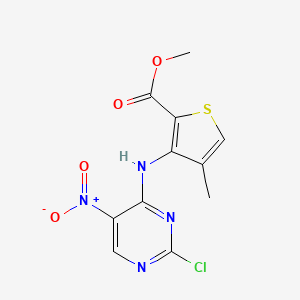
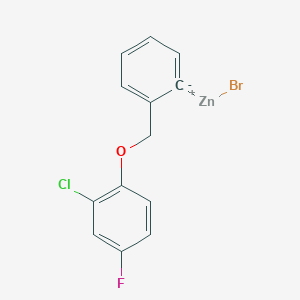
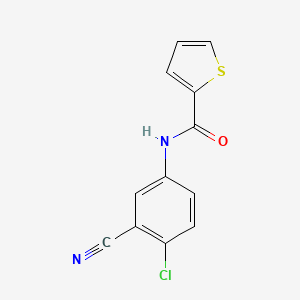
![4-Chloro-3-(difluoromethoxy)-1-trityl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14895933.png)
![2-[2-[(3R,4R,5S,7S,14R,16S)-17-acetamido-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B14895950.png)
![(S)-10,10-Dimethyl-9-oxo-1-oxa-4-azaspiro[5.5]undec-7-ene-8-carbonitrile](/img/structure/B14895953.png)
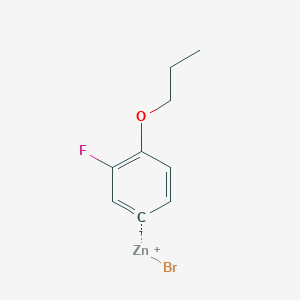



![3-Amino-5-(2-diethylamino-ethyl)-5H-pyrido[4,3-b]indole-4-carbonitrile](/img/structure/B14895979.png)
